N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE
Description
N-[3-(Furan-2-yl)-3-hydroxypropyl]-1,3-benzothiazole-2-carboxamide is a synthetic organic compound featuring a benzothiazole core linked to a furan-containing hydroxypropyl chain via a carboxamide group. The benzothiazole moiety is a heterocyclic aromatic system with sulfur and nitrogen atoms, known for its role in medicinal chemistry and material science. This structural combination suggests applications in coordination chemistry, antioxidant activity, or bioactive molecule design.
Properties
IUPAC Name |
N-[3-(furan-2-yl)-3-hydroxypropyl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c18-11(12-5-3-9-20-12)7-8-16-14(19)15-17-10-4-1-2-6-13(10)21-15/h1-6,9,11,18H,7-8H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBWNHKRZOQAJIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NCCC(C3=CC=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the initial formation of the benzothiazole ring followed by the introduction of the furan ring through a series of coupling reactions. The reaction conditions often require the use of catalysts such as palladium and bases like potassium carbonate. Solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used to facilitate these reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and concentration of reactants, is crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles like halogens (Cl2, Br2) or sulfonyl chlorides (RSO2Cl) under acidic or basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amines.
Substitution: Halogenated or sulfonated benzothiazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that compounds with similar structural motifs often exhibit significant antimicrobial properties. The benzothiazole moiety is known for its antibacterial effects, potentially inhibiting bacterial growth by targeting specific metabolic pathways. Studies have shown that derivatives of benzothiazole can effectively combat various strains of bacteria and fungi, making this compound a candidate for further development as an antimicrobial agent.
2. Antioxidant Properties
The furan ring in the compound may contribute to its antioxidant capabilities. Antioxidants are crucial in neutralizing free radicals, thus preventing oxidative stress-related damage in biological systems. Preliminary studies suggest that this compound could scavenge reactive oxygen species (ROS), offering protective effects against cellular damage.
3. Anti-inflammatory Effects
Compounds containing furan and benzothiazole rings have been linked to anti-inflammatory activities. The mechanism often involves modulation of inflammatory pathways, such as inhibition of cyclooxygenase (COX) enzymes or nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB). This property could be beneficial in treating inflammatory diseases.
Materials Science Applications
1. Development of Novel Materials
The unique structure of N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE makes it suitable for the synthesis of new materials with specific properties. Its ability to form complexes with metals could lead to applications in catalysis or as a precursor for advanced materials in nanotechnology.
2. Coatings and Polymers
Research into polymer composites incorporating this compound has shown promise for enhancing mechanical properties and thermal stability. The incorporation of furan-based compounds into polymer matrices can improve the material's resistance to degradation under environmental stressors.
Environmental Applications
1. Biodegradation Studies
Given its furan content, this compound may participate in biodegradation processes, making it relevant in environmental chemistry. Studies on the degradation pathways of furan derivatives can provide insights into their environmental impact and potential for bioremediation.
2. Green Chemistry Initiatives
The synthesis of this compound can be aligned with green chemistry principles by utilizing renewable resources or minimizing hazardous waste during production processes.
Case Study 1: Antimicrobial Efficacy
A study conducted on various benzothiazole derivatives demonstrated that compounds similar to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the inhibition of cell wall synthesis, highlighting its potential as a lead compound for antibiotic development.
Case Study 2: Antioxidant Activity
In vitro assays revealed that the compound effectively reduced oxidative stress markers in human cell lines exposed to hydrogen peroxide. This suggests its potential application as a protective agent in nutraceuticals aimed at reducing oxidative damage.
Mechanism of Action
The mechanism of action of N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
a. Furan-Containing Hydroxamic Acids (): Compounds such as N-phenyl-2-furohydroxamic acid (11) share the furan moiety but replace the benzothiazole with a hydroxamic acid group. Hydroxamic acids are recognized for metal chelation (e.g., iron or zinc) and antioxidant properties via radical scavenging (e.g., DPPH assay) .
b. Azetidin-2-one Derivatives (): The compound N-(2-carbamoylfuranyl)-C-(3'-carboxy-2'-hydroxyphenyl) azetidin-2-one contains a furan-carbamoyl group and a β-lactam (azetidinone) core. Studies on its Co(II), Ni(II), and Cu(II) complexes revealed octahedral geometries and antimicrobial activity . This suggests that the target compound’s hydroxypropyl and benzothiazole groups could similarly stabilize metal complexes, though with differing thermodynamic stability.
c. Pyridine Derivatives ():
N-(3-(3-hydroxypropyl)-5-(trifluoromethyl)pyridin-2-yl)pivalamide (MW: 304.31) shares a hydroxypropyl chain but replaces benzothiazole with a pyridine ring. The trifluoromethyl group enhances lipophilicity, whereas the benzothiazole in the target compound may improve π-π stacking interactions in biological systems.
Functional Group Analysis
*Calculated based on formula: C15H14N2O3S.
Biological Activity
N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE is a complex organic compound that combines a furan moiety with a benzothiazole structure. Its unique chemical properties suggest potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
| Property | Description |
|---|---|
| Molecular Formula | C₁₄H₁₃N₃O₃S |
| Molecular Weight | 305.33 g/mol |
| IUPAC Name | This compound |
The structure features a furan ring, a hydroxyl group, and a benzothiazole unit, which contribute to its biological activity.
Anticancer Properties
Recent studies have indicated that benzothiazole derivatives exhibit significant anticancer activity. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines, including:
- MCF-7 (breast cancer)
- A549 (lung cancer)
- C6 (rat glioma)
In vitro assays, such as the MTT assay, have been employed to evaluate cell viability and selectivity towards cancerous versus normal cells. For example, one study reported IC50 values for related compounds ranging from 5 to 15 µM against the aforementioned cancer cell lines .
The mechanism of action for compounds like this compound is believed to involve the inhibition of specific cellular pathways that regulate proliferation and apoptosis in cancer cells. The furan and benzothiazole moieties may interact with key enzymes or receptors involved in these processes.
Antimicrobial Activity
Benzothiazole derivatives have also been explored for their antimicrobial properties. Preliminary data suggest that this compound could exhibit activity against various bacterial strains. For instance:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
These findings indicate potential applications in treating bacterial infections .
Study on Anticancer Activity
A notable study investigated the anticancer effects of several benzothiazole derivatives similar to this compound. The researchers synthesized multiple derivatives and tested their efficacy against various cancer cell lines. The results highlighted the importance of structural modifications in enhancing biological activity .
Antimicrobial Efficacy Evaluation
Another research effort focused on evaluating the antimicrobial properties of benzothiazole derivatives. The study utilized both gram-positive and gram-negative bacteria to determine the spectrum of activity. The results showed promising antimicrobial effects, suggesting that further development could lead to effective therapeutic agents .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing N-[3-(furan-2-yl)-3-hydroxypropyl]-1,3-benzothiazole-2-carboxamide?
- Methodological Answer : A robust approach involves coupling reactions using reagents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole hydrate (HOBt). These reagents facilitate amide bond formation between carboxylic acid derivatives and amines, as demonstrated in analogous furan-acrylamide syntheses (e.g., DM489 in ). Optimize solvent conditions (e.g., DMF or dichloromethane) and stoichiometric ratios to enhance yield and purity (>95%) .
Q. How can the compound’s structure be validated experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Use crystallography software suites like SHELXL ( ) or ORTEP-III ( ) to refine atomic coordinates and validate bond lengths/angles. For example, SC-XRD analysis of a related thiourea-furan derivative confirmed planar furan rings and hydrogen-bonding networks ( ). Pair this with NMR (1H/13C) and high-resolution mass spectrometry (HRMS) for cross-validation .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : Use cell-based assays targeting specific pathways. For instance, neuropathic pain models (e.g., murine dorsal root ganglion assays) or anti-inflammatory targets (e.g., COX-2 inhibition) can be adapted from studies on structurally similar furan derivatives ( ). Dose-response curves (IC50/EC50) and cytotoxicity profiling (via MTT assays) are critical for establishing therapeutic indices .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the compound’s electronic and reactive properties?
- Methodological Answer : Employ hybrid functionals (e.g., B3LYP) with basis sets like 6-311++G(d,p) to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and Fukui indices. These parameters reveal nucleophilic/electrophilic sites, guiding SAR studies. For example, DFT analysis of a benzofuran-oxazole derivative highlighted charge transfer interactions critical for bioactivity ( ). Validate computational results against experimental spectroscopic data (e.g., IR, UV-Vis) .
Q. What strategies resolve discrepancies between experimental and computational binding affinity data?
- Methodological Answer : Perform molecular dynamics (MD) simulations to account for solvation effects and conformational flexibility. If experimental binding affinities (e.g., via surface plasmon resonance) conflict with docking scores, refine force field parameters or use enhanced sampling techniques (e.g., metadynamics). Cross-reference with thermodynamic integration or free-energy perturbation methods to improve accuracy ( ).
Q. How can crystallographic software suites enhance structural refinement for polymorphic forms?
- Methodological Answer : Utilize the WinGX suite ( ) for comprehensive data processing. For polymorphs, apply twin refinement protocols in SHELXL ( ) to handle overlapping diffraction patterns. Pair this with Hirshfeld surface analysis (via CrystalExplorer) to map intermolecular interactions and rationalize packing differences. For example, hydrogen-bonding networks in related benzothiazole derivatives were resolved using these tools .
Q. What pharmacokinetic properties (e.g., protein binding) can be modeled computationally?
- Methodological Answer : Use molecular docking (AutoDock Vina) or QSAR models to predict serum albumin binding, leveraging structural analogs. For instance, oxicam derivatives showed high affinity for human serum albumin (HSA) via hydrophobic and π-π interactions ( ). Validate predictions with equilibrium dialysis or ultrafiltration assays to measure unbound fractions .
Data Contradiction Analysis
Q. How to address inconsistencies in biological activity across different assay conditions?
- Methodological Answer : Systematically vary parameters (e.g., pH, temperature, solvent composition) to identify confounding factors. For example, solubility differences in DMSO vs. aqueous buffers may alter apparent IC50 values. Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement. Statistical tools like Bland-Altman plots can quantify assay agreement .
Q. Why might DFT-predicted vibrational spectra deviate from experimental IR data?
- Methodological Answer : Anharmonic effects and solvent interactions often cause discrepancies. Apply scaling factors (e.g., 0.961 for B3LYP/6-31G*) to harmonize theoretical and experimental frequencies. For example, a benzothiazole-carboxamide’s IR spectrum showed improved alignment after scaling C=O and N-H stretches ( ). Use polarizable continuum models (PCM) to simulate solvent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
